molecular formula C27H21N3O3S2 B2999896 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 361172-81-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2999896
CAS No.: 361172-81-8
M. Wt: 499.6
InChI Key: BDSMZAXAPSBNTH-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H21N3O3S2 and its molecular weight is 499.6. The purity is usually 95%.
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Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, synthesis, and potential clinical implications based on diverse research findings.

Chemical Structure and Properties

The compound features a fused acenaphthothiazole core combined with a sulfonamide functional group. Its molecular formula is C22H22N2O3SC_{22}H_{22}N_2O_3S, with a molecular weight of approximately 398.55 g/mol. The unique structural characteristics contribute to its biological activity by allowing various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : The initial step involves the reaction of acenaphthenequinone with thiosemicarbazide.
  • Acetylation : The intermediate compound is then acetylated using acetic anhydride.
  • Final Modification : The addition of the N-methyl-N-phenylsulfamoyl group is achieved through a coupling reaction.

These synthetic routes are optimized for yield and purity, often utilizing chromatographic techniques for purification and characterization methods such as nuclear magnetic resonance (NMR) spectroscopy.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Interaction with Receptors : The compound's structure allows it to interact with various receptors implicated in cancer progression.

In Vivo Studies

In vivo studies using animal models have demonstrated that administration of similar thiazole derivatives leads to reduced tumor size and improved survival rates. These findings suggest potential for clinical applications in cancer therapy.

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer effectsSignificant reduction in tumor size in treated vs. control groups.
Investigate enzyme inhibitionDemonstrated inhibition of key metabolic enzymes associated with tumor growth.

Toxicity and Safety

While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that thiazole derivatives generally exhibit low toxicity in vitro; however, comprehensive studies are needed to evaluate long-term effects and safety profiles in clinical settings.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c1-30(20-7-3-2-4-8-20)35(32,33)21-14-12-18(13-15-21)26(31)29-27-28-25-22-9-5-6-17-10-11-19(24(17)22)16-23(25)34-27/h2-9,12-16H,10-11H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSMZAXAPSBNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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